![molecular formula C10H11N3O3S B1320973 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76360-89-9](/img/structure/B1320973.png)
1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” is a derivative of pyrimidino[4,5-d][1,3]oxazine . Pyrimidino[4,5-d][1,3]oxazines are heterocyclic compounds that are part of a rapidly growing area of organic synthesis . They are used in the construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles .
Synthesis Analysis
Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Scientific Research Applications
Antiproliferative Agent Development
This compound is structurally related to pyrido[2,3-d]pyrimidin-5-one derivatives, which have shown promise as antiproliferative agents . The presence of the oxazine ring and the methylthio group could potentially enhance its activity, making it a candidate for cancer research, particularly in the synthesis of new drugs aimed at inhibiting cell growth.
Antimicrobial Activity
Compounds within the pyrimido[4,5-d][1,3]oxazine class have been associated with antimicrobial properties . The specific structure of 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione could be explored for the development of new antibiotics or antiseptics, especially against resistant strains of bacteria.
Anti-inflammatory and Analgesic Research
The related pyrido[2,3-d]pyrimidin derivatives exhibit anti-inflammatory and analgesic activities . This suggests that our compound of interest could be synthesized and tested as a potential lead compound in the search for new anti-inflammatory and pain-relief medications.
Hypotensive Agents
Some derivatives in this chemical family have shown hypotensive effects, which are useful in managing high blood pressure . Research into the synthesis and application of 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione could lead to new treatments for hypertension.
Antihistaminic Properties
The compound’s structural analogs have been found to possess antihistaminic activities, which could be beneficial in treating allergic reactions . Investigating this compound for similar properties might contribute to the development of novel antihistamines.
Tyrosine Kinase Inhibition
Tyrosine kinase inhibitors are crucial in targeted cancer therapies. Noteworthy among the pyrido[2,3-d]pyrimidin-7-one derivatives is TKI-28, a tyrosine kinase inhibitor . The compound could be a scaffold for designing new inhibitors that can interfere with tyrosine kinase activity in cancer cells.
properties
IUPAC Name |
7-methylsulfanyl-1-propan-2-ylpyrimido[4,5-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-5(2)13-7-6(8(14)16-10(13)15)4-11-9(12-7)17-3/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIMXDLDGFQIRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC(=NC=C2C(=O)OC1=O)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608754 |
Source
|
Record name | 7-(Methylsulfanyl)-1-(propan-2-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione | |
CAS RN |
76360-89-9 |
Source
|
Record name | 1-(1-Methylethyl)-7-(methylthio)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76360-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Methylsulfanyl)-1-(propan-2-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.